P-Cresol sulfate
Description
Properties
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-58-7 | |
| Record name | p-Cresol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Industrial Preparation of p-Cresol
Toluene Sulfonation Alkali Fusion Method
This method dominates industrial production due to its scalability and cost efficiency. The process comprises five stages:
Sulfonation of Toluene
Toluene reacts with sulfur trioxide-enriched sulfuric acid (oleum) at 105–120°C to form p-methyl benzenesulfonic acid. The exothermic reaction requires precise temperature control to avoid ortho-isomer formation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Toluene : Oleum ratio | 1 : 4–6 (mass basis) |
| Temperature | 105–120°C |
| Reaction time | 4–6 hours |
| Yield of p-methyl benzenesulfonic acid | 88–92% |
The sulfonated mixture is centrifuged to isolate solid p-methyl benzenesulfonic acid, which is then dissolved in water for neutralization.
Neutralization with Sodium Sulfite
p-Methyl benzenesulfonic acid reacts with sodium sulfite (Na₂SO₃) at 75–105°C to form sodium p-toluenesulfonate. Excess sodium sulfite ensures complete conversion, with SO₂ gas byproduct captured for reuse.
Neutralization Parameters
| Parameter | Value |
|---|---|
| p-Methyl benzenesulfonic acid : Na₂SO₃ | 1 : 0.6–1 (mass basis) |
| pH | 1–5 |
| Temperature | 75–105°C |
Alkaline Fusion to p-Cresol Sodium
Sodium p-toluenesulfonate undergoes fusion with sodium hydroxide (NaOH) at 340–380°C, producing p-cresol sodium. This step requires specialized alkali-melting vessels resistant to high-temperature corrosion.
Alkaline Fusion Data
| Parameter | Value |
|---|---|
| NaOH : Sodium p-toluenesulfonate | 1.8–2.5 : 1 (mass basis) |
| Temperature | 340–380°C |
| Reaction time | 2–3 hours |
Acidification to p-Cresol
p-Cresol sodium is acidified with sulfuric acid (H₂SO₄) at pH 3–6, yielding crude p-cresol. The product is purified via distillation and crystallization to achieve >99% purity.
Alternative Synthesis Routes
While the sulfonation method is predominant, other routes include:
Chlorination-Hydrolysis of Toluene
Toluene is chlorinated to parachlorotoluene, which is hydrolyzed under high-pressure steam (425°C, SiO₂ catalyst). However, this method yields a 1:2:1 mixture of o-, m-, and p-cresols, necessitating costly separation.
Cumene Peroxidation
Cumene (isopropyl benzene) is oxidized to cumene hydroperoxide, which is cleaved to phenol and acetone. Methylation of phenol produces cresols, but this route is less selective for p-cresol.
Sulfation of p-Cresol to p-Cresol Sulfate
p-Cresol is sulfated using sulfur trioxide (SO₃) in a controlled reaction to avoid over-sulfonation.
Sulfation Parameters
| Parameter | Value |
|---|---|
| p-Cresol : SO₃ molar ratio | 1 : 1.05–1.1 |
| Temperature | 50–70°C |
| Solvent | Dichloroethane |
| Yield | 85–90% |
The crude product is neutralized with sodium bicarbonate, and this compound is isolated via crystallization.
Environmental and Operational Innovations
The CN105906481A patent introduces closed-loop systems to mitigate environmental impact:
- Waste Acid Recycling : Spent sulfuric acid from sulfonation is reconcentrated and reused.
- SO₂ Recovery : Gaseous SO₂ from neutralization is absorbed to regenerate sodium sulfite.
- Continuous Centrifugation : Replaces batch centrifugation, reducing processing time by 30%.
Challenges and Optimization Strategies
Corrosion Management
High-temperature alkaline fusion (340–380°C) necessitates nickel-alloy reactors to withstand caustic conditions. The patent proposes layered refractory linings in alkali-melting vessels to extend equipment lifespan.
Byproduct Formation
Dimethyl ether and biphenyl derivatives may form during sulfonation. These are minimized by maintaining reaction pH below 5 and using excess toluene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolyl sulfate can undergo oxidation reactions to form sulfonic acids or sulfonates.
Reduction: Reduction of p-Tolyl sulfate can lead to the formation of toluene derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Toluene derivatives.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
Biomarker for Chronic Kidney Disease
p-Cresol sulfate is recognized as a significant biomarker for chronic kidney disease (CKD). Elevated levels of PCS in the bloodstream indicate impaired kidney function and are associated with increased morbidity in CKD patients. Research has shown that PCS accumulation can lead to various health complications, including cardiovascular diseases and metabolic disorders .
Case Study: Uremic Toxins and Their Effects
A study demonstrated that PCS levels correlated with vascular permeability in patients with CKD. The findings indicated that PCS could compromise endothelial cell integrity, leading to increased vascular permeability and subsequent complications in kidney insufficiency . This establishes PCS not only as a biomarker but also as a potential therapeutic target for managing CKD-related complications.
Microbiota Research
This compound serves as an important indicator in studies of gut microbiota. It is produced by the fermentation of dietary tyrosine by gut bacteria, and its levels can reflect changes in microbial diversity. Research has shown that patients with end-stage renal disease (ESRD) exhibit altered gut microbiota profiles, characterized by higher levels of bacteria that produce PCS .
Case Study: Antibiotic Treatment Monitoring
In a study involving fecal microbiota transplantation (FMT), urinary levels of PCS were monitored to assess the effectiveness of antibiotic treatments. The results indicated that changes in PCS levels could serve as a sensitive marker for evaluating the success of FMT and antibiotic therapies . This highlights the role of PCS in understanding gut health and treatment efficacy.
Implications in Drug Metabolism
PCS has been implicated in drug metabolism, particularly concerning analgesics like acetaminophen. High urinary concentrations of PCS can interfere with the sulfonation processes necessary for acetaminophen metabolism, suggesting that individuals with elevated PCS may require adjusted dosages to avoid toxicity .
Table: Impact of this compound on Drug Metabolism
| Drug | Effect of this compound | Implication |
|---|---|---|
| Acetaminophen | Competes with sulfonation pathways | Dose adjustments may be needed |
| Antibiotics | Biomarker for treatment efficacy | Reflects microbiota changes |
Neurological Research
Emerging evidence suggests that PCS may have neurological implications, particularly concerning arterial calcification and insulin resistance. Studies have shown that exposure to PCS can trigger metabolic disturbances, including impaired glucose homeostasis, which may contribute to conditions like diabetes .
Case Study: Insulin Resistance
In animal models, administration of PCS resulted in significant changes in lipid metabolism and glucose regulation, indicating its potential role in metabolic diseases . This underscores the need for further research into the neurological impacts of PCS.
Mechanism of Action
Mechanism:
- p-Tolyl sulfate exerts its effects primarily through its ability to act as a leaving group in nucleophilic substitution reactions. This property makes it valuable in organic synthesis .
Molecular Targets and Pathways:
Comparison with Similar Compounds
p-Toluenesulfonic acid: Similar in structure but differs in its acidic properties and applications.
p-Cresol sulfate: Another sulfate derivative of toluene, known for its role as a uremic toxin.
Uniqueness:
Biological Activity
p-Cresol sulfate (p-CS) is a significant protein-bound uremic toxin primarily generated from the intestinal fermentation of dietary proteins. It has garnered attention due to its biological activity and implications in various health conditions, particularly chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its metabolic pathways, cellular effects, and clinical significance.
Metabolism and Formation
p-Cresol is produced through the microbial degradation of tyrosine in the gut. It undergoes sulfation in the liver to form this compound, which is then released into circulation. The balance between p-CS and its glucuronide form (p-cresyl glucuronide) can be influenced by kidney function, with CKD patients often exhibiting elevated levels of p-CS due to impaired renal clearance .
Inflammatory Response
Research indicates that this compound plays a role in modulating inflammatory processes, particularly in renal cells. In vitro studies have demonstrated that p-CS induces the expression of pro-inflammatory cytokines in cultured proximal renal tubular cells. This response is comparable to that elicited by indoxyl sulfate (IS), another uremic toxin, suggesting a shared pathway in promoting kidney injury .
- Key Findings:
Impact on Vascular Integrity
Recent studies have highlighted the detrimental effects of p-Cresol on endothelial cells, particularly during conditions of kidney insufficiency. p-CS has been shown to disrupt vascular endothelial cadherin (VE-cadherin) and F-actin stress fibers, leading to increased vascular permeability. This suggests that elevated levels of p-CS may contribute to cardiovascular complications often observed in CKD patients .
Association with Chronic Kidney Disease
Elevated serum levels of this compound are associated with increased mortality and cardiovascular events in patients with CKD. Its accumulation reflects a decline in kidney function and correlates with the severity of uremic toxicity. Studies have shown that interventions aimed at reducing protein intake or modifying gut microbiota can lower serum levels of p-CS, potentially improving outcomes for CKD patients .
Biomarker for Treatment Monitoring
This compound serves as a sensitive biomarker for monitoring therapeutic interventions such as fecal microbiota transplantation (FMT). Research has indicated that following FMT, urinary levels of p-CS increase significantly, providing a rapid assessment tool for evaluating treatment efficacy in conditions like recurrent Clostridium difficile infection .
Case Studies
-
Kidney Function and Uremic Toxins:
A study involving patients with end-stage renal disease found a direct correlation between elevated p-CS levels and increased inflammatory markers, underscoring its role as a mediator of systemic inflammation . -
Fecal Microbiota Transplantation:
In patients undergoing FMT for recurrent infections, significant changes in urinary metabolites including p-CS were observed, indicating its potential as a marker for gut microbiome modulation and treatment response .
Summary Table of Findings
| Aspect | Details |
|---|---|
| Metabolic Pathway | Formed from tyrosine degradation; sulfated in the liver |
| Inflammatory Role | Induces pro-inflammatory cytokines; enhances renal injury |
| Vascular Effects | Disrupts endothelial integrity; increases permeability |
| Clinical Relevance | Elevated levels linked to CKD severity; biomarker for treatment monitoring |
| Intervention Impact | Reduction via dietary changes or microbiota modulation improves outcomes |
Q & A
Q. How is p-Cresol sulfate metabolized in the human body?
this compound is a gut microbiota-host co-metabolite. Intestinal anaerobes (e.g., Clostridium spp.) metabolize tyrosine and phenylalanine into p-cresol, which is absorbed and sulfated in the liver or intestinal mucosa by sulfotransferases (SULT1A1) to form this compound . Key methodological considerations:
Q. What analytical methods are used to quantify this compound in biological samples?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitivity and specificity, especially given this compound’s low molecular weight (188.2 g/mol) .
- Nuclear Magnetic Resonance (NMR) enables untargeted metabolomic profiling but requires high sample volumes .
- Pre-analytical considerations : Acid hydrolysis of samples to release protein-bound this compound, as >90% circulates bound to albumin .
Q. What is the role of gut microbiota in this compound production?
Q. How does this compound act as a uremic toxin in chronic kidney disease (CKD)?
- This compound accumulates in CKD due to impaired renal excretion, contributing to cardiovascular disease (CVD) via endothelial dysfunction and oxidative stress .
- Key findings:
Advanced Research Questions
Q. How does this compound influence drug metabolism pathways, particularly sulfation reactions?
- Competitive inhibition : this compound competes with drugs like acetaminophen for sulfotransferases, reducing acetaminophen sulfate/glucuronide ratios (p<0.001) .
- Experimental design:
- Pharmacometabonomic profiling of predose urine to predict sulfation capacity.
- Hepatic SULT1A1 inhibition assays with p-cresol co-incubation .
Q. What experimental models are appropriate for studying the renal excretion mechanisms of this compound?
- In vitro models : Human proximal tubule cells or rat renal cortical slices to study organic anion transporter (OAT)-mediated uptake. OAT3 inhibitors (e.g., probenecid) reduce clearance by >50% .
- In vivo models : CKD rodent models with OAT3 knockout to assess tubular secretion .
Q. How can researchers resolve contradictory findings regarding this compound’s role in immune modulation?
- Context-dependent effects:
- Methodological solutions:
Q. What statistical approaches are recommended for analyzing the association between this compound and neurodegenerative disease progression?
- Cohort studies : Multivariate Cox regression adjusted for age, renal function, and microbiome diversity .
- Machine learning : Identify this compound as a biomarker for Parkinson’s disease (PD) subtypes (e.g., PD with REM sleep behavior disorder) .
- Key finding: this compound levels were elevated in PD-RBD patients (VIP score = 2.94) but not in PD without RBD .
Q. How does this compound interact with oxidative stress and inflammatory pathways in cardiovascular pathologies?
Q. What are the methodological considerations when designing longitudinal studies to assess this compound as a predictor of clinical outcomes?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
